molecular formula C14H18BrNO4 B1276789 Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid CAS No. 261380-20-5

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

Cat. No.: B1276789
CAS No.: 261380-20-5
M. Wt: 344.2 g/mol
InChI Key: ZAMLGGRVTAXBHI-LLVKDONJSA-N
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Description

Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Mechanism of Action

Target of Action

The compound Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid, also known as ®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by the reaction conditions, which are known to be exceptionally mild and functional group tolerant .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures that can be synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-bromo-phenyl moiety. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection.

Industrial Production Methods

Industrial production methods for Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

    Substitution: The bromo group can be substituted with other nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, which can be further functionalized for use in medicinal chemistry and drug development.

Scientific Research Applications

Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid
  • Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid
  • Boc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid

Uniqueness

Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions, enhancing its potential as a versatile building block in organic synthesis and drug development.

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426540
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-20-5
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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